molecular formula C12H13N3O B3387348 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one CAS No. 81234-27-7

1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B3387348
CAS No.: 81234-27-7
M. Wt: 215.25 g/mol
InChI Key: QSIURIQTOHISBB-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 1H-1,2,4-triazole.

    Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide.

    Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to further reactions.

    Final Product: The intermediate is then reacted with a suitable reagent to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It may be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Biology: The compound can be used in biological studies to understand its effects on various biological pathways.

    Materials Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole moiety. This unique structure may confer specific properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-10-2-4-11(5-3-10)12(16)6-7-15-9-13-8-14-15/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIURIQTOHISBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514049
Record name 1-(4-Methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81234-27-7
Record name 1-(4-Methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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